molecular formula C7H7N3O B035757 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 1314922-47-8

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B035757
CAS No.: 1314922-47-8
M. Wt: 149.15 g/mol
InChI Key: ZFUQHMCXUYLASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors. This fused pyrrolopyrimidine core structure serves as a versatile and potent ATP-competitive mimetic, enabling the design of novel therapeutic agents. Its primary research value lies in its application as a key intermediate for synthesizing compounds that selectively target a range of kinases involved in oncogenic signaling pathways, such as the JAK/STAT, PI3K/Akt/mTOR, and receptor tyrosine kinases. Researchers utilize this compound to explore and modulate critical cellular processes including proliferation, apoptosis, and immune response, making it an invaluable tool for investigating cancer biology, inflammatory diseases, and autoimmune disorders. The mechanism of action for derivatives of this scaffold typically involves binding to the hinge region of the kinase ATP-binding pocket, thereby preventing phosphorylation and subsequent downstream signaling. Supplied as a high-purity building block, it is essential for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies, providing a robust foundation for advancing chemical biology and preclinical research.

Properties

IUPAC Name

2-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUQHMCXUYLASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408230
Record name 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89792-11-0
Record name 3,7-Dihydro-2-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89792-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Table 1: Optimization of Nucleophilic Substitution

ParameterOptimal ConditionYield (%)Purity (%)Source
Solventn-Butanol85–92>95
Temperature140°C8997
Reaction Time12–24 h8796

Introduction of aryl or heteroaryl groups at C6 enhances biological activity. As reported by, 6-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediates undergo Suzuki-Miyaura coupling with boronic acids using PdCl₂(dppf) (2–5 mol%) and K₂CO₃ in dioxane/water (3:1) at 60–80°C. For example, coupling with 4-methoxyphenylboronic acid yields 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine with 78% yield.

Critical Factors:

  • Catalyst selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in regioselectivity.

  • Solvent system : Aqueous dioxane prevents protodeboronation.

Methyl Group Introduction at C2

The C2 methyl group is introduced either during core formation or via post-cyclization methylation. The patent by leverages 2-methyl-3,3-dichloroacrylonitrile as the methyl source, ensuring direct incorporation into the pyrrole ring. Alternatively, Boc-protected intermediates allow regioselective alkylation at C2 using methyl iodide and NaH in DMF at 0°C.

Industrial-Scale Production and Purification

While laboratory syntheses prioritize yield, industrial methods focus on cost and scalability. The patent by exemplifies this through:

  • One-pot reactions : Combining cyclization and elimination steps reduces purification needs.

  • Solvent recycling : Methanol recovery lowers production costs.

  • Crystallization : Water washing and filtration achieve >99% purity without chromatography.

Analytical Validation of Synthetic Products

Structural confirmation relies on:

  • ¹H NMR : A singlet at δ 2.37 ppm confirms the C2 methyl group.

  • HRMS : Molecular ion peaks (e.g., m/z 177.0662 for C₈H₇N₃O) validate stoichiometry.

  • HPLC : Retention times (e.g., 6.2 min on C18 columns) assess purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrrolopyrimidines, which can exhibit diverse biological activities.

Scientific Research Applications

Overview

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a heterocyclic compound belonging to the pyrrolopyrimidine family, has garnered significant attention in scientific research due to its potential biological activities and structural similarities to purine bases. This article delves into its applications across various fields, including medicinal chemistry, biology, and materials science.

Medicinal Chemistry

This compound is primarily studied for its role as a selective inhibitor of Janus kinase 1 (JAK1) . The inhibition of JAK1 is crucial as it modulates immune responses and inflammation through the JAK-STAT signaling pathway. The compound exhibits an IC50 value of 8.5 nM , indicating its potency as a therapeutic agent in conditions involving dysregulated immune responses, such as autoimmune diseases and certain cancers .

Biochemical Applications

Due to its structural resemblance to purine bases, this compound is also investigated for its interactions with nucleic acids and enzymes involved in DNA and RNA synthesis. It serves as a building block in the synthesis of more complex heterocyclic compounds, which are essential in various biochemical reactions .

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique chemical properties make it valuable for creating novel compounds with potential therapeutic applications .

Case Study 1: JAK1 Inhibition

A study highlighted the efficacy of this compound in inhibiting JAK1 activity in vitro. The results demonstrated significant modulation of immune cell proliferation and cytokine production, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Synthesis of Heterocyclic Compounds

Research focused on the compound's role as a precursor for synthesizing various pyrrolopyrimidine derivatives. These derivatives were evaluated for their biological activities, revealing several candidates with promising anticancer properties .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistrySelective JAK1 inhibitor; potential treatment for autoimmune diseases and cancers
Biochemical ResearchBuilding block for complex heterocyclic compounds; interactions with nucleic acids
Industrial DevelopmentIntermediate for pharmaceutical synthesis; development of new materials

Mechanism of Action

The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

C2 Substituents

The C2-methyl group in 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is critical for bioactivity. SAR studies show that replacing C2-methyl with bulkier groups (e.g., trichloromethyl in compound 7 ) reduces potency, while its absence (e.g., in 7-deazaxanthine derivatives) diminishes antiproliferative effects . For example:

  • 6-Benzoyl-2-methyl-5-phenyl-... (C2-methyl) : GI50 = 0.029–0.077 μM against cancer cell lines .
  • Non-methyl analogs: GI50 values 2–10× higher in comparable assays .

C5 and C6 Substituents

Substituents at C5 and C6 influence solubility and target affinity:

  • 5-Bromopyridin-3-yl and 6-benzoyl (compound 21) : Enhances tubulin binding, contributing to antiproliferative activity .
  • 5-(3,5-Dibromophenyl) (compound 25m) : High lipophilicity (>300°C mp) but reduced cellular uptake compared to polar groups .

N4 Modifications

N4-amine or cyclohexylamine substitutions (e.g., compound 68 ) alter kinase selectivity. For instance, N4-cyclohexyl derivatives show improved IKKα inhibition but reduced tubulin affinity compared to the parent 2-methyl compound .

Physicochemical Properties

Property 2-Methyl-1H-pyrrolo[...] 25m (C5-dibromophenyl) 2-Thioxo analog
Melting Point >300°C >300°C Not reported
Solubility Low in aqueous buffers Very low Moderate in DMSO
LogP ~2.5 ~4.0 ~1.8

Biological Activity

2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a compound with the CAS number 89792-11-0, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its role as an inhibitor in various biological pathways and its anticancer capabilities.

The molecular formula of this compound is C7H7N3O, with a molecular weight of 149.15 g/mol. It features two hydrogen bond donors and two hydrogen bond acceptors, indicating potential interactions within biological systems. The compound's structure can be represented as follows:

Structure C7H7N3O\text{Structure }C_7H_7N_3O

Anticancer Properties

Recent studies have highlighted the compound's activity against various cancer cell lines. Notably, derivatives of pyrrolo[2,3-d]pyrimidines have been shown to inhibit lysine-specific demethylase 1 (LSD1), a key player in epigenetic regulation associated with cancer proliferation. For instance, certain derivatives demonstrated nanomolar IC50 values against acute myeloid leukemia (AML) cell lines such as MV4-11 and Kasumi-1 . The most promising derivative exhibited significant antiproliferative effects and induced differentiation in AML cells.

Table 1: Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (nM)Effect on Differentiation
23eMV4-11<10Yes
23fKasumi-1<20Yes
23gNCI-H526<15No

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical to tumor growth. For example, compounds targeting the folate receptor (FR) and proton-coupled folate transporter (PCFT) have shown enhanced cellular uptake and subsequent inhibition of purine biosynthesis pathways, leading to reduced tumor cell proliferation .

Case Studies

A notable study synthesized a series of pyrrolo[2,3-d]pyrimidines with modifications aimed at improving their potency against tumor cells. One compound demonstrated a remarkable ability to inhibit cell proliferation in both KB and R2/hPCFT4 cells through selective uptake mechanisms mediated by FRα and hPCFT . The growth inhibitory effects were completely reversed by adenosine, indicating the specificity of action through purine metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Reactant of Route 2
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.